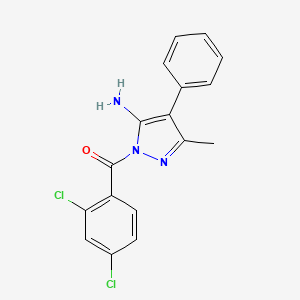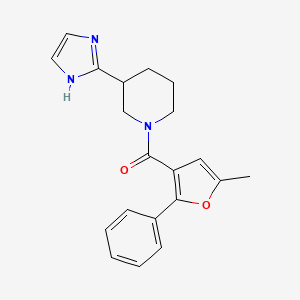![molecular formula C22H27N3O3 B5542564 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives, which are closely related to the compound , involves several steps that may include condensation reactions, cyclization, and functional group transformations. These derivatives have been synthesized and tested for various biological activities, indicating a significant interest in their chemical and pharmacological properties (Cignarella, Villa, & Barlocco, 1993).
Molecular Structure Analysis
The molecular structure of related diazaspiro[4.5]decane compounds often involves a spiro configuration that includes a cyclohexane ring fused to a five-membered lactam ring. This unique structure contributes to the compound's chemical behavior and interaction with biological targets. X-ray crystallography and other analytical techniques are utilized to elucidate the molecular structure and confirm the stereochemistry of these compounds (Collins, Fallon, & McGeary, 1994).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decan-3-one derivatives includes their ability to undergo cycloaddition reactions, highlighting their versatility in chemical synthesis. The cycloaddition of methylenelactams with nitrones to form 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showcases the potential for constructing complex molecular architectures starting from simpler precursors (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined through a combination of experimental techniques, including crystallography and spectroscopy, providing insight into the compound's stability and potential applications (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with various reagents and their behavior under different chemical conditions, are of great interest. Studies have explored the synthesis and reactivity of diazaspiro[4.5]decan-3-one derivatives, revealing their potential as intermediates in the development of new chemical entities with desired biological activities (Rajanarendar, Saini, & Reddy, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various synthetic methodologies for compounds structurally related to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one. These methodologies aim at constructing the spirocyclic and diazaspiro frameworks, which are core structures in many biologically active molecules. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of spirocyclic compounds in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).
Biological Activities and Therapeutic Potential
Several studies have explored the biological activities of diazaspiro and related compounds, highlighting their potential as therapeutic agents. For instance, compounds structurally similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one have shown significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Rajanarendar et al., 2010). Furthermore, the synthesis and evaluation of spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines highlight the chemical diversity of spiro compounds and their wide range of biological activities.
Conformational Studies and Drug Design
Conformational studies of spiro compounds, including those similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, have provided insights into their structural characteristics, which is crucial for drug design. For example, spirolactams as conformationally restricted pseudopeptides have been synthesized and analyzed for their potential in mimicking bioactive peptide sequences, demonstrating the importance of spirocyclic compounds in developing peptide-based therapeutics (Fernandez et al., 2002).
Anticancer and Antidiabetic Applications
Research has also focused on the development of spirothiazolidines analogs with anticancer and antidiabetic activities, underscoring the therapeutic versatility of spiro compounds. These studies have led to the identification of compounds with significant activity against human cancer cell lines and the potential to modulate enzymatic activities related to diabetes (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
2-benzyl-8-(5-propyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-6-18-13-19(23-28-18)21(27)24-11-9-22(10-12-24)14-20(26)25(16-22)15-17-7-4-3-5-8-17/h3-5,7-8,13H,2,6,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHLEBMFKUOJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)